molecular formula C14H20ClN3O2 B11108128 N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B11108128
M. Wt: 297.78 g/mol
InChI Key: BZTHHGKGBJAOSW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methylpiperazine.

    Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: N-(5-hydroxy-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Reduction: N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Substitution: N-(5-substituted-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used to investigate the binding affinity and activity at various receptors in the central nervous system.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group.

    N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethylpiperazinyl group instead of a methylpiperazinyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H20ClN3O2/c1-17-5-7-18(8-6-17)10-14(19)16-12-9-11(15)3-4-13(12)20-2/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)

InChI Key

BZTHHGKGBJAOSW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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